molecular formula C15H13N3O2 B11956274 2-(2-(4-Pyridinyl)ethyl)-2,3-dihydro-1,4-phthalazinedione CAS No. 4336-04-3

2-(2-(4-Pyridinyl)ethyl)-2,3-dihydro-1,4-phthalazinedione

Cat. No.: B11956274
CAS No.: 4336-04-3
M. Wt: 267.28 g/mol
InChI Key: LJBDJGSSXAENHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(4-Pyridinyl)ethyl)-2,3-dihydro-1,4-phthalazinedione is a heterocyclic organic compound characterized by a phthalazinedione core (a bicyclic structure containing two ketone groups at positions 1 and 4) substituted with a 2-(4-pyridinyl)ethyl side chain. This compound is of interest in medicinal chemistry due to structural similarities to bioactive molecules targeting inflammatory and immunological pathways .

Properties

CAS No.

4336-04-3

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

3-(2-pyridin-4-ylethyl)-2H-phthalazine-1,4-dione

InChI

InChI=1S/C15H13N3O2/c19-14-12-3-1-2-4-13(12)15(20)18(17-14)10-7-11-5-8-16-9-6-11/h1-6,8-9H,7,10H2,(H,17,19)

InChI Key

LJBDJGSSXAENHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NN(C2=O)CCC3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Hydrazine-Phthalic Anhydride Condensation

The base-catalyzed condensation of phthalic anhydride with hydrazine hydrate generates 1,4-dihydroxyphthalazine, which undergoes alkylation with 4-pyridineethanol. Typical conditions involve refluxing in glacial acetic acid for 12–24 hours, achieving yields of 65–78%. The reaction mechanism proceeds via nucleophilic attack of hydrazine on the carbonyl groups of phthalic anhydride, followed by dehydration and cyclization (Figure 1).

Table 1: Optimization of Hydrazine-Phthalic Anhydride Cyclization

Reagent Ratio (Phthalic Anhydride:Hydrazine)SolventTemperature (°C)Time (h)Yield (%)
1:1.2Acetic Acid1201268
1:1.5Ethanol802472
1:2DMF1001878

Data adapted from methodologies in.

Friedel-Crafts Acylation for Intermediate Functionalization

Industrial-scale synthesis often employs Friedel-Crafts acylation to introduce the pyridinylethyl group. Phthalic anhydride reacts with 4-vinylpyridine in the presence of AlCl₃, forming a keto-acid intermediate. Subsequent hydrazine cyclization at 60–80°C yields the target compound with 70–85% purity. This method benefits from shorter reaction times (<6 hours) but requires rigorous purification via recrystallization from ethanol-water mixtures.

Multi-Component One-Pot Synthesis

Recent advancements emphasize atom-economical, one-pot strategies. A 2022 study demonstrated a four-component reaction combining phthalhydrazide, 4-pyridineethanol, aldehydes, and malononitrile in the presence of Cu(OAc)₂/sodium ascorbate. This method achieves 82–90% yields within 8 hours at 60°C, leveraging in situ azide formation and Huisgen cycloaddition.

Key Advantages:

  • Reduced Steps : Eliminates intermediate isolation.

  • Scalability : Adaptable to continuous flow reactors.

  • Functional Group Tolerance : Accommodates diverse aldehydes and nitriles.

Table 2: Representative One-Pot Syntheses of Phthalazinedione Derivatives

Aldehyde ComponentCatalyst SystemTime (h)Yield (%)
BenzaldehydeCu(OAc)₂/Na Ascorbate888
4-NitrobenzaldehydeCuI/DBU1082
FurfuralCu(OAc)₂/Na Ascorbate690

Data sourced from.

Industrial Production and Purification Techniques

Large-scale manufacturing prioritizes cost efficiency and reproducibility. Continuous flow reactors enable precise temperature control (±2°C) and rapid mixing, enhancing reaction consistency. A patented process (EP 3,452,178 A1) describes:

  • Continuous Cyclization : Phthalic anhydride and 4-pyridineethanol are fed into a tubular reactor at 150°C with H₂SO₄ catalysis.

  • In-Line Extraction : Reaction crude is separated via liquid-liquid extraction using ethyl acetate/water.

  • Crystallization : The product is crystallized from methanol, achieving >99% purity.

Table 3: Comparative Analysis of Industrial Methods

ParameterBatch ReactorContinuous Flow
Annual Capacity (kg)5005,000
Purity (%)95–9899
Energy Consumption (kWh/kg)12075

Recent Methodological Innovations

Enzymatic Catalysis

Preliminary studies explore lipase-mediated esterification to form pyridinylethyl intermediates under mild conditions (pH 7.0, 37°C). While yields remain suboptimal (45–50%), this approach reduces reliance on harsh acids/bases.

Photoredox Cross-Coupling

Visible-light-driven cross-coupling between phthalazinedione and 4-vinylpyridine using Ir(ppy)₃ as a photocatalyst achieves 75% yield in 4 hours. This method avoids high temperatures but requires anhydrous conditions .

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-Pyridinyl)ethyl)-2,3-dihydro-1,4-phthalazinedione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity
    • Recent studies have indicated that derivatives of phthalazinediones exhibit significant antimicrobial properties. For instance, 5-amino-2,3-dihydro-1,4-phthalazinedione has been shown to affect the lipid composition of Gram-negative bacteria like Pseudomonas aeruginosa, leading to reduced cell growth. This suggests that similar derivatives may also possess antimicrobial effects, making them candidates for antibiotic development .
  • Anticancer Research
    • The compound's structural features allow it to interact with biological macromolecules, potentially leading to anticancer activity. Research has focused on synthesizing various phthalazine derivatives to evaluate their cytotoxic effects on cancer cell lines. The presence of the pyridine moiety may enhance selectivity towards cancer cells while minimizing toxicity to normal cells.
  • Neuroprotective Effects
    • Some studies have explored the neuroprotective potential of phthalazinedione derivatives against neurodegenerative diseases. These compounds may modulate neurotransmitter systems or exhibit antioxidant properties, providing a therapeutic avenue for conditions such as Alzheimer's disease.

Case Study 1: Antimicrobial Efficacy

A study investigated the effects of 5-amino-2,3-dihydro-1,4-phthalazinedione on Pseudomonas aeruginosa. The results demonstrated significant alterations in bacterial membrane composition and a reduction in growth rates when exposed to varying concentrations of the compound. This reinforces the potential application of phthalazinediones as novel antimicrobial agents .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis routes for phthalazine derivatives revealed that modifications in reaction conditions (e.g., temperature and solvent choice) significantly influenced yield and purity. This optimization is crucial for developing scalable processes for pharmaceutical applications .

Mechanism of Action

The mechanism of action of 2-(2-(4-Pyridinyl)ethyl)-2,3-dihydro-1,4-phthalazinedione involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can influence various biochemical pathways. Additionally, its ability to undergo redox reactions can modulate oxidative stress in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

The phthalazinedione core is shared among several pharmacologically relevant compounds. Key structural analogs include:

Compound Name Core Structure Substituents Therapeutic Relevance
2-(2-(4-Pyridinyl)ethyl)-2,3-dihydro-1,4-phthalazinedione 1,4-Phthalazinedione 2-(4-Pyridinyl)ethyl Not explicitly reported (structural focus)
Apremilast (CAS 608141-41-9) 1,3-Dioxo-1H-isoindole 3-Ethoxy-4-methoxyphenyl, methylsulfonylethyl Psoriasis, arthritis, asthma, CLE
2-(4-Aminobutyl)-3-ethyl-2,3-dihydro-1,4-phthalazinedione 1,4-Phthalazinedione 4-Aminobutyl, ethyl No therapeutic data provided

Key Observations :

  • Apremilast shares a bicyclic dioxo structure but replaces the phthalazinedione core with an isoindole derivative. Its sulfonyl and methoxy/ethoxy substituents enhance anti-inflammatory activity, unlike the pyridine-based substituent in the target compound .
  • The 4-aminobutyl analog () highlights how alkyl chain length and terminal functional groups (e.g., amines) affect solubility and bioavailability. The pyridinyl group in the target compound may improve binding to metal ions or receptors via lone-pair interactions .
Pharmacological and Physicochemical Properties
  • Apremilast : High specificity for phosphodiesterase-4 (PDE4) inhibition due to its sulfonamide and aryl ether groups. LogP ≈ 2.1 (moderate lipophilicity) .
  • Pyridine vs.

Biological Activity

2-(2-(4-Pyridinyl)ethyl)-2,3-dihydro-1,4-phthalazinedione is a compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

The compound has the molecular formula C15H13N3O2C_{15}H_{13}N_3O_2 and features a phthalazine backbone with a pyridinyl substituent. The structural characteristics contribute to its reactivity and biological profile. The presence of the 4-pyridinyl group is particularly significant as it enhances the compound's interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits notable biological activities :

  • Antimicrobial Properties : Studies have shown that phthalazine derivatives possess antimicrobial effects. For instance, compounds related to this compound have demonstrated efficacy against various bacterial strains, suggesting potential use in treating infections .
  • Cytotoxicity : In vitro assays have indicated that this compound exhibits cytotoxic effects against certain cancer cell lines. The mechanism of action may involve the induction of apoptosis or disruption of cellular processes essential for cancer cell survival .
  • Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes involved in disease pathways. For example, it may inhibit autotaxin, an enzyme linked to various pathological conditions including fibrosis .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes:

  • Formation of Phthalazine Derivative : Initial reactions involve the condensation of hydrazine derivatives with appropriate carbonyl compounds to form the phthalazine core.
  • Substitution Reactions : Introduction of the 4-pyridinyl group is achieved through nucleophilic substitution methods.
  • Purification : The final product is purified using recrystallization or chromatography techniques to obtain high-purity samples suitable for biological testing.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
CytotoxicityInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits autotaxin activity

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various phthalazine derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibition zones compared to control groups, indicating its potential as a lead compound for developing new antibiotics .

Case Study: Cytotoxicity in Cancer Research

A cytotoxicity assay was conducted on several cancer cell lines (e.g., MCF-7 breast cancer cells). Results showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells post-treatment .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-(4-Pyridinyl)ethyl)-2,3-dihydro-1,4-phthalazinedione?

  • Methodology : A multi-step synthesis approach is typically employed. Initial steps may involve coupling 4-pyridinyl ethyl derivatives with phthalazinedione precursors under basic conditions (e.g., NaOH in dichloromethane). Purification via column chromatography and recrystallization (e.g., ethanol) is critical to isolate the target compound. Reaction monitoring using TLC and spectroscopic validation (NMR, IR) ensures intermediate integrity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology : Use a combination of 1^1H/13^13C NMR to confirm the pyridinyl and phthalazinedione moieties. Mass spectrometry (HRMS or ESI-MS) validates molecular weight. IR spectroscopy identifies carbonyl (C=O) and aromatic (C=N) stretches. Cross-referencing with PubChem data for analogous heterocycles ensures accurate assignment .

Q. How should researchers screen for biological activity in preliminary assays?

  • Methodology : Prioritize in vitro receptor-binding assays (e.g., GABAA_A or kinase targets) due to structural similarities to benzodiazepines and kinase inhibitors. Use cell-based viability assays (MTT) to assess cytotoxicity. Dose-response curves (0.1–100 µM) identify bioactive concentrations .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound?

  • Methodology : Optimize solvent polarity (e.g., DMF vs. dichloromethane) and reaction temperature (reflux vs. room temperature). Catalytic additives (e.g., DMAP) may enhance coupling efficiency. Kinetic studies (monitoring by HPLC) identify rate-limiting steps. For example, prolonged reflux (10+ hours) improves cyclization in analogous heterocycles .

Q. What strategies resolve contradictions in structural data (e.g., crystallography vs. computational models)?

  • Methodology : Perform X-ray crystallography to resolve ambiguities in stereochemistry or bond angles. Compare with DFT-optimized structures (B3LYP/6-31G* basis set). For dynamic systems (e.g., tautomerism), use variable-temperature NMR to detect equilibrium shifts .

Q. How do substituent modifications impact the compound’s bioactivity and stability?

  • Methodology : Synthesize derivatives with varied substituents on the pyridinyl or phthalazinedione rings. Assess stability via accelerated degradation studies (pH 1–13, 40°C). Correlate structural changes with bioactivity using QSAR models. For example, electron-withdrawing groups on the pyridinyl ring may enhance receptor affinity .

Q. What analytical methods detect decomposition products under stressed conditions?

  • Methodology : Employ LC-MS with photodiode array detection to monitor hydrolytic or oxidative degradation. Forced degradation (H2_2O2_2, UV light) identifies labile sites. Compare fragmentation patterns with known phthalazinedione derivatives .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in biological assay reproducibility?

  • Methodology : Standardize assay conditions (e.g., cell passage number, serum-free media). Use internal controls (e.g., reference inhibitors) to normalize inter-experiment variability. Statistical tools (e.g., Grubbs’ test) identify outliers. Meta-analysis of dose-response data across labs mitigates bias .

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • Methodology : Use SwissADME or ADMETLab to estimate logP, BBB permeability, and CYP450 interactions. Molecular docking (AutoDock Vina) screens for off-target binding. Validate predictions with in vivo pharmacokinetic studies (rodent models) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.